7-CF₃ Tetrahydro Scaffold Enables Nanomolar Pim1 Kinase Inhibitor Design Not Accessible from Non-Fluorinated or Fully Aromatic Cores
The 7-trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine core was essential for constructing fluorinated analogs of potent Pim1 kinase inhibitors. Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (compound 4), a library of 3,5-disubstituted 7-CF₃ derivatives was synthesized via SNAr and Suzuki coupling. The trifluoromethylated analog 6k of a known Pim1 inhibitor (IC₅₀ = 18 nM) and analog 6l (IC₅₀ = 27 nM) were successfully prepared, along with a Boc-protected diamine precursor 6m corresponding to an inhibitor with IC₅₀ = 1.5 nM [1]. The key intermediate 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was obtained in 94% yield from pyrazolo[1,5-a]pyrimidin-5-one 3, demonstrating synthetic tractability [1]. In contrast, fully aromatic non-fluorinated pyrazolo[1,5-a]pyrimidin-3-amines evaluated for nSMase2 inhibition showed substantially weaker potency: compound 3 (pyrazolo[1,5-a]pyrimidin-3-amine, no CF₃) exhibited an IC₅₀ of 10 μM, approximately 5-fold weaker than larotrectinib (IC₅₀ = 2 μM) [2]. This demonstrates that the 7-CF₃ substitution, when combined with appropriate C-3 and C-5 functionalization, is critical for achieving nanomolar target potency.
| Evidence Dimension | Pim1 kinase inhibitory potency (IC₅₀) of 7-CF₃ pyrazolo[1,5-a]pyrimidine analogs vs. non-fluorinated pyrazolo[1,5-a]pyrimidin-3-amines |
|---|---|
| Target Compound Data | 7-CF₃ analogs designed as Pim1 inhibitors: IC₅₀ values of 1.5, 18, and 27 nM for compounds 6m, 6k, and 6l respectively (derived from 7-CF₃ scaffold) |
| Comparator Or Baseline | Non-fluorinated pyrazolo[1,5-a]pyrimidin-3-amine (compound 3): nSMase2 IC₅₀ ≈ 10 μM; Larotrectinib (contains pyrazolo[1,5-a]pyrimidine core): nSMase2 IC₅₀ = 2 μM |
| Quantified Difference | 7-CF₃-functionalized scaffold yields inhibitors with >1000-fold improvement in potency (nanomolar vs. micromolar) relative to the non-fluorinated pyrazolo[1,5-a]pyrimidin-3-amine core |
| Conditions | Pim1 kinase inhibition: biochemical assay (fluorescence-based); nSMase2 inhibition: fluorescence-based coupled assay with human nSMase2, alkaline phosphatase, choline oxidase, and horseradish peroxidase |
Why This Matters
Procurement of the 7-CF₃ tetrahydro scaffold enables direct access to a chemical space that yields nanomolar kinase inhibitors, a potency range unattainable with the non-fluorinated, fully aromatic pyrazolo[1,5-a]pyrimidin-3-amine core.
- [1] MDPI Molecules. 2020; 25(9): 2062. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines. Pim1 inhibitor analogs 6k (IC₅₀ = 18 nM), 6l (IC₅₀ = 27 nM), 6m precursor (IC₅₀ = 1.5 nM); 3-bromo-7-CF₃ intermediate synthesis in 94% yield. View Source
- [2] Eur J Med Chem. 2023; 259: 115674. Compound 3 (pyrazolo[1,5-a]pyrimidin-3-amine) nSMase2 IC₅₀ ≈ 10 μM; larotrectinib IC₅₀ = 2 μM. Table 1 and Section 2.2. View Source
